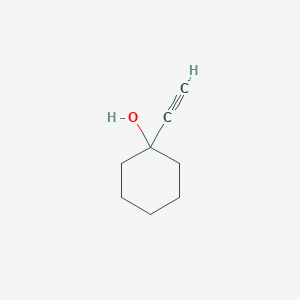

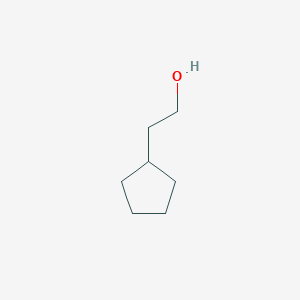

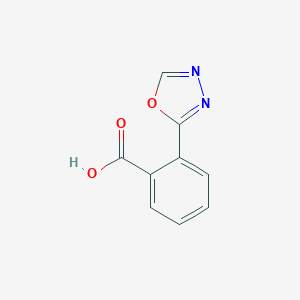

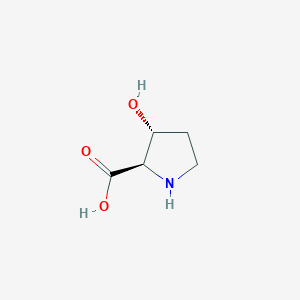

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The asymmetric synthesis of stereochemically complex pyrrolidine derivatives, including those related to (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid, has been achieved through various synthetic strategies. A notable example is the diastereoselective conjugate addition and subsequent steps leading to the asymmetric synthesis of 4-aminopyrrolidine carboxylic acids (Bunnage et al., 2004). Another approach utilized N-protected (2S)-3,4-dehydroproline methyl esters, leading to the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, demonstrating the versatility of synthetic methods for obtaining such compounds (Goli et al., 1994).

Molecular Structure Analysis

The molecular structure of (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid and its derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These studies provide insight into the stereochemistry and conformational preferences of the molecule, which are critical for its reactivity and interaction with biological targets.

Chemical Reactions and Properties

3-Hydroxypyrroles and their derivatives undergo a range of chemical reactions, reflecting their utility in organic synthesis. The synthesis and tautomerism of N-alkyl-3-hydroxypyrroles demonstrate the compound's reactivity towards electrophiles and its propensity for forming stable tautomeric forms (Momose et al., 1979). These reactions are valuable for constructing complex molecules with pyrrolidine scaffolds.

Aplicaciones Científicas De Investigación

Summary of the Application

Siderophores are small molecules known for their high iron binding capacity, which is essential for all life forms requiring iron . They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .

Methods of Application or Experimental Procedures

Siderophores are secreted by microbes and plants to regulate bioavailable iron levels . They bind to trivalent iron ions in low-iron environments, forming trivalent iron chelates .

Results or Outcomes

Siderophores have applications in medicine, agriculture, and environmental sciences . These include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

2. Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives

Summary of the Application

Pyrrolidine-3-carboxylic acid derivatives can be synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones .

Methods of Application or Experimental Procedures

Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .

Results or Outcomes

Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess was obtained in two steps .

3. Chemical Synthesis

Summary of the Application

“(2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 119677-21-3 . It’s often used in chemical synthesis .

Methods of Application or Experimental Procedures

The compound is typically stored in an inert atmosphere at 2-8°C . It’s often used in reactions that require a carboxylic acid group .

Results or Outcomes

The outcomes of the reactions can vary greatly depending on the specific reaction conditions and the other reactants involved .

4. Synthesis of Pyrrolidine Derivatives

Summary of the Application

Pyrrolidine derivatives, including “(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid”, can be synthesized via various methods .

Methods of Application or Experimental Procedures

One method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Results or Outcomes

Using the developed reaction method, a 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess was obtained .

5. Chemical Synthesis

Summary of the Application

“(2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 119677-21-3 . It’s often used in chemical synthesis .

Methods of Application or Experimental Procedures

The compound is typically stored in an inert atmosphere at 2-8°C . It’s often used in reactions that require a carboxylic acid group .

Results or Outcomes

The outcomes of the reactions can vary greatly depending on the specific reaction conditions and the other reactants involved .

6. Synthesis of Pyrrolidine Derivatives

Summary of the Application

Pyrrolidine derivatives, including “(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid”, can be synthesized via various methods .

Methods of Application or Experimental Procedures

One method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Results or Outcomes

Using the developed reaction method, a 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess was obtained .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)